molecular formula C9H8N4OS B2685509 N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide CAS No. 478261-76-6

N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2685509
CAS No.: 478261-76-6
M. Wt: 220.25
InChI Key: TWIUXYBYTIRKAK-UHFFFAOYSA-N
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Description

N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

    Biological Research: It is used as a probe to study enzyme interactions and biological pathways.

Mechanism of Action

The mechanism of action of N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methyl-2-pyridinyl)-5-isoxazolecarboxamide
  • N-(6-methyl-2-pyridinyl)-benzamide
  • N-(6-methyl-2-pyridinyl)-oxazolecarboxamide

Uniqueness

N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound recognized for its diverse biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C₉H₈N₄OS and a molecular weight of approximately 208.25 g/mol. Its structure features a thiadiazole ring substituted with a carboxamide group and a 6-methyl-2-pyridinyl moiety. This configuration enhances its solubility and biological activity, making it a candidate for various pharmacological applications.

Biological Activities

This compound exhibits several notable biological activities:

  • Antifungal Activity : Compounds within the thiadiazole class have shown efficacy against various fungal pathogens.
  • Antiviral Properties : Research indicates potential antiviral effects, particularly against viruses that affect human health.
  • Anticancer Effects : The compound demonstrates significant anticancer properties by inhibiting serine acetyltransferase activity, which is crucial in cancer metabolism and progression.
  • Insecticidal Activity : Its structural features contribute to insecticidal properties, making it relevant in agricultural applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and pathways:

  • Inhibition of Serine Acetyltransferase : This interaction influences cysteine biosynthesis pathways, which are vital for tumor growth and survival.
  • Regulation of Angiogenesis : The compound has been studied for its ability to inhibit angiogenesis, a critical process in tumor development. In vitro studies using human umbilical vein endothelial cells (HUVECs) showed that it effectively suppressed colony formation and migration induced by vascular endothelial growth factor (VEGF) .

Case Studies

  • Anticancer Studies :
    • A study demonstrated that derivatives of this compound significantly reduced cell viability in LoVo tumor cells at concentrations as low as 200 μM. The compounds induced apoptosis and cell cycle arrest in the G2/M phase .
  • Inhibition of Angiogenesis :
    • In experiments involving the chick embryo chorioallantoic membrane (CAM) model, the compound exhibited potent inhibition of angiogenesis comparable to established drugs like Vandetanib .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamideStrong serine acetyltransferase inhibitorNitro group enhances activity
5-amino-1,2,3-thiadiazole-4-carboxylic acidAnti-inflammatoryAmino group substitution
5-methyl-1,2,3-thiadiazole-4-formoxyl ureaHerbicide potentialUrea functional group

These comparisons highlight the versatility of the thiadiazole scaffold in medicinal chemistry and its potential for targeted therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with thiosemicarbazide under acidic conditions. This reaction is usually carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate cyclization into the thiadiazole ring.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS/c1-6-3-2-4-8(10-6)11-9(14)7-5-15-13-12-7/h2-5H,1H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIUXYBYTIRKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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